Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a thiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) method, which allows for the efficient construction of complex molecules from simpler starting materials . This method often involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with similar furan rings, such as polysubstituted furans.
Thiazole Derivatives: Compounds with thiazole rings, which are known for their biological activity.
Azetidine Derivatives: Compounds with azetidine rings, which are used in medicinal chemistry.
Uniqueness
Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of furan, thiazole, and azetidine rings. This combination imparts specific chemical and biological properties that are not found in simpler compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
furan-3-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(8-1-3-15-7-8)13-5-9(6-13)16-11-12-2-4-17-11/h1-4,7,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPKSYVCZYJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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